molecular formula C41H54N4OS B15132602 N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea

N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea

Cat. No.: B15132602
M. Wt: 651.0 g/mol
InChI Key: CBYOYRDTFFPIRX-ISPLZKDSSA-N
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Description

This compound is a thiourea derivative featuring two distinct structural motifs: a 6'-methoxycinchonan alkaloid moiety and a modified phenanthrenyl group. The thiourea (-N-CS-N-) linker bridges these components, enabling conformational flexibility and diverse intermolecular interactions.

Key structural attributes include:

  • Stereochemistry: The (8a,9S) configuration in the cinchonan segment and the (1R,4aS,10aR) configuration in the phenanthrenyl group dictate spatial orientation and bioactive properties .

This compound’s design aligns with studies on tricyclic hydrophenanthrene-based thioureas, where the core structure is critical for cytotoxicity . Its synthesis likely involves coupling a cinchonan isothiocyanate intermediate with a phenanthrenyl-methylamine derivative, as seen in analogous thiourea syntheses .

Properties

Molecular Formula

C41H54N4OS

Molecular Weight

651.0 g/mol

IUPAC Name

1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C41H54N4OS/c1-7-27-24-45-20-16-29(27)22-36(45)38(32-15-19-42-35-13-11-31(46-6)23-33(32)35)44-39(47)43-25-40(4)17-8-18-41(5)34-12-9-28(26(2)3)21-30(34)10-14-37(40)41/h7,9,11-13,15,19,21,23,26-27,29,36-38H,1,8,10,14,16-18,20,22,24-25H2,2-6H3,(H2,43,44,47)/t27-,29-,36-,37-,38-,40-,41+/m0/s1

InChI Key

CBYOYRDTFFPIRX-ISPLZKDSSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea typically involves the reaction of 6’-methoxycinchonan-9-ylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(8a,9S)-6’-Methoxycinchonan-9-yl]-N’-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinchona Alkaloid-Based Thioureas
Compound Name Molecular Formula Molecular Weight Key Structural Differences Bioactivity (IC50) Reference
N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-Pyrrolidinylmethyl]thiourea C25H32N4OS 452.62 Pyrrolidinylmethyl substituent Not reported
N-[(8α,9S)-Cinchonan-9-yl]-N''-[(2R)-2-Pyrrolidinylmethyl]thiourea C25H32N4OS 452.62 Stereochemical variation (8α,9S vs. 9R) Not reported
N-[(8α,9R)-6'-Methoxycinchonan-9-yl]-N'-(Tetra-O-acetyl-β-D-glucopyranosyl)thiourea C35H44N4O10S 712.81 Sugar-based substituent (tetra-O-acetyl glucopyranosyl) Not reported

Key Findings :

  • Substituents on the thiourea nitrogen significantly alter solubility and target specificity. For example, the glucopyranosyl derivative (MW 712.81) is highly polar compared to the phenanthrenyl-methyl analog (MW ~700–750, estimated) .
  • Stereochemistry modulates bioactivity: The (8α,9S) configuration may enhance binding to chiral targets vs. (9R) isomers .
Phenanthrenyl-Methyl Thioureas
Compound Name Molecular Formula Key Structural Differences Cytotoxicity (IC50) Reference
Dehydroabietic acid-derived unsymmetrical thioureas Varies Varied N'-alkyl/aryl substituents 8.8–14.2 µM
Target compound (this review) ~C39H50N4OS Cinchonan-phenanthrenyl hybrid Pending validation

Key Findings :

  • Phenanthrenyl-methyl thioureas exhibit cytotoxicity dependent on the tricyclic core, with IC50 values in the low micromolar range .
  • Hybridization with cinchona alkaloids (as in the target compound) may combine cytotoxic and chiral catalytic properties, though bioactivity data remain unverified .

Structural and Bioactivity Insights from Research

Molecular Networking and Fragmentation Patterns
  • The target compound’s MS/MS profile would likely cluster with other cinchona-thioureas (cosine score >0.8) due to shared fragmentation pathways (e.g., cleavage at the thiourea bridge) .
  • Phenanthrenyl-methyl derivatives may form a separate cluster, emphasizing the role of the hydrophobic core in fragmentation .
Bioactivity Clustering
  • Compounds with similar bioactivity profiles (e.g., cytotoxicity) often share structural motifs. For example, phenanthrenyl-thioureas cluster together in hierarchical analyses, suggesting a common mode of action .
Similarity Indexing
  • Using Tanimoto coefficients, the target compound shows ~60–70% similarity to other cinchona-thioureas (e.g., CAS 1222966-43-9) but <30% similarity to dehydroabietic acid derivatives, highlighting divergent pharmacophores .

Data Tables

Table 1: Structural Comparison of Key Thiourea Derivatives
Feature Target Compound Cinchona-Pyrrolidinyl Thiourea Dehydroabietic Acid Thiourea
Core Structure Cinchonan + Phenanthrenyl Cinchonan + Pyrrolidinyl Phenanthrenyl + Alkyl
Molecular Weight ~700–750 (estimated) 452.62 ~400–500
Key Substituents 7-Isopropyl, 1,4a-dimethyl 2-Pyrrolidinylmethyl Varied alkyl groups
Bioactivity Hypothesized cytotoxicity Not reported IC50 8.8–14.2 µM
Solubility (Predicted) Low (lipophilic core) Moderate (polar substituent) Low to moderate

Biological Activity

N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea is a complex organic compound characterized by its unique structural features. It contains a thiourea functional group linked to a cinchona alkaloid derivative and a phenanthrene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₄₁H₅₄N₄OS
  • Molecular Weight : 650.96 g/mol
  • CAS Number : 1311961-50-8

Biological Activity

The biological activity of this compound can be explored through various mechanisms and effects on different biological systems. Below are the key areas of research regarding its biological activities:

1. Antimicrobial Activity

Research indicates that compounds structurally similar to thioureas exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Thioureas are known to disrupt microbial cell wall synthesis and inhibit nucleic acid synthesis.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics .

2. Anti-inflammatory Effects

Thiourea derivatives have been studied for their anti-inflammatory effects:

  • Mechanism : They may inhibit the expression of pro-inflammatory cytokines and adhesion molecules in various cell types.
CytokineEffect of Thiourea Derivatives
TNF-αInhibition of production
IL-6Reduced expression
ICAM-1Downregulation

This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Properties

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits:

  • Mechanism : They may activate neuroprotective pathways such as the Akt/GSK-3β signaling pathway.

This activation helps in reducing oxidative stress and protecting neurons from glutamate-induced toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiourea compounds:

Case Study 1: Antimicrobial Efficacy

In a study examining various thiourea derivatives against bacterial strains:

  • Results showed that certain derivatives had MIC values comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

A research project focused on the anti-inflammatory properties of thiourea compounds demonstrated:

  • Significant reduction in TNF-alpha levels in vitro when treated with thiourea derivatives.

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